4-Amino-6-oxopiperidine-2-carboxylic acid
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Overview
Description
4-Amino-6-oxopiperidine-2-carboxylic acid is a piperidine derivative with significant potential in various scientific fields. Piperidine derivatives are known for their importance in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring with an amino group at the 4-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-oxopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reduction of the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing various piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization and reduction techniques. The use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been shown to allow for acid-free hydrogenation with good yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-6-oxopiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-4-oxopiperidine-2-carboxylic acid
- (S)-6-Oxo-2-piperidinecarboxylic acid
- 4-Hydroxypiperidine
Uniqueness
4-Amino-6-oxopiperidine-2-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and biological activity compared to other piperidine derivatives. Its combination of an amino group, keto group, and carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-amino-6-oxopiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-3-1-4(6(10)11)8-5(9)2-3/h3-4H,1-2,7H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHBEQVQCXRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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